molecular formula C11H14N2O5 B13637496 Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate

Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate

Cat. No.: B13637496
M. Wt: 254.24 g/mol
InChI Key: SKROQKSOHRDITF-UHFFFAOYSA-N
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Description

Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate is an organic compound with the molecular formula C11H14N2O5 and a molecular weight of 254.24 g/mol . It is also known by its IUPAC name, methyl (5-methoxy-2-nitrophenyl)alaninate . This compound is a derivative of alanine and features a nitro group and a methoxy group on the aromatic ring, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate typically involves the reaction of 5-methoxy-2-nitroaniline with methyl 2-bromopropanoate under basic conditions . The reaction proceeds via nucleophilic substitution, where the amino group of 5-methoxy-2-nitroaniline attacks the electrophilic carbon of methyl 2-bromopropanoate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(2-nitrophenyl)amino]propanoate: Similar structure but lacks the methoxy group.

    Methyl 2-[(5-nitrophenyl)amino]propanoate: Similar structure but lacks the methoxy group and has the nitro group in a different position.

    Methyl 2-[(5-methoxyphenyl)amino]propanoate: Similar structure but lacks the nitro group.

Uniqueness

Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate is unique due to the presence of both the methoxy and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 2-(5-methoxy-2-nitroanilino)propanoate

InChI

InChI=1S/C11H14N2O5/c1-7(11(14)18-3)12-9-6-8(17-2)4-5-10(9)13(15)16/h4-7,12H,1-3H3

InChI Key

SKROQKSOHRDITF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC1=C(C=CC(=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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